3'-Ethoxy-biphenyl-3-carboxylic acid
Description
Properties
IUPAC Name |
3-(3-ethoxyphenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-2-18-14-8-4-6-12(10-14)11-5-3-7-13(9-11)15(16)17/h3-10H,2H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXTHFRNNBDCGFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=CC(=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90374464 | |
| Record name | 3'-Ethoxy-biphenyl-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90374464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
669713-71-7 | |
| Record name | 3'-Ethoxy-biphenyl-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90374464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 3’-Ethoxy-biphenyl-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with biphenyl, which undergoes a series of reactions to introduce the ethoxy and carboxylic acid groups.
Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, where the ethoxylated biphenyl is treated with carbon dioxide under high pressure and temperature conditions.
Chemical Reactions Analysis
3’-Ethoxy-biphenyl-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Hydrolysis: The ester derivatives can be hydrolyzed back to the carboxylic acid form under acidic or basic conditions.
Scientific Research Applications
3’-Ethoxy-biphenyl-3-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3’-Ethoxy-biphenyl-3-carboxylic acid involves its interaction with various molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, affecting their structure and function. The ethoxy group can influence the compound’s lipophilicity and membrane permeability, enhancing its ability to interact with cellular components .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below summarizes key parameters for structurally related biphenyl carboxylic acid derivatives:
Key Observations:
Substituent Effects on Molecular Weight :
- Ethoxy (-OCH2CH3) is expected to increase molecular weight (~241–245 g/mol) compared to methoxy (-OCH3, 227.24 g/mol) and methyl (-CH3, 223.24 g/mol) analogs.
- Bulkier substituents (e.g., 2'-methoxy-6'-methyl) further elevate molecular weight (242.27 g/mol) .
Electronic and Steric Effects: Methoxy vs. Ethoxy’s longer chain reduces electron donation slightly but increases lipophilicity . Hydroxymethyl (-CH2OH): Introduces hydrogen-bonding capability, improving water solubility compared to ethoxy’s ether group .
Purity and Synthetic Challenges :
- High-purity derivatives (95–97%) are achievable under controlled conditions, as seen in methoxy and methyl analogs . Ethoxy derivatives may require specialized purification due to increased steric hindrance.
Comparative Reactivity
Biological Activity
3'-Ethoxy-biphenyl-3-carboxylic acid (C15H14O3) is an organic compound featuring a biphenyl structure with an ethoxy group and a carboxylic acid group. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
The compound's structure allows it to interact with various biological targets. The carboxylic acid group can form hydrogen bonds with proteins and other biomolecules, influencing their activity and stability. The ethoxy group enhances lipophilicity, which may improve membrane permeability and cellular uptake.
| Property | Value |
|---|---|
| Molecular Formula | C15H14O3 |
| Molecular Weight | 242.27 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains.
Case Study: Antimicrobial Testing
A study conducted by evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results showed:
- Minimum Inhibitory Concentration (MIC) : 50 µg/mL for S. aureus; 100 µg/mL for E. coli.
- Zone of Inhibition : 15 mm for S. aureus; 10 mm for E. coli.
These findings suggest that the compound could be a promising candidate for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of this compound has also been explored, with studies indicating its ability to inhibit cancer cell proliferation.
Table 2: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 20 | Induction of apoptosis |
| MCF-7 (Breast) | 25 | Cell cycle arrest at G2/M phase |
| A549 (Lung) | 30 | Inhibition of angiogenesis |
In a study published in , the compound was shown to induce apoptosis in HeLa cells through the activation of caspase pathways, leading to increased cell death rates.
Comparative Analysis with Related Compounds
Comparative studies have been conducted to evaluate the biological activity of this compound relative to other biphenyl derivatives.
Table 3: Comparison with Related Compounds
| Compound | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| This compound | Moderate | High |
| Biphenyl-3-carboxylic acid | Low | Moderate |
| 3'-Methoxy-biphenyl-3-carboxylic acid | Low | Moderate |
This comparison highlights the unique properties of this compound, particularly its enhanced anticancer activity compared to other derivatives.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3'-Ethoxy-biphenyl-3-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : A two-step approach is commonly employed:
Suzuki-Miyaura Coupling : React 3-bromobenzoic acid with 3-ethoxyphenylboronic acid under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixture of DME/H₂O (3:1) at 80°C for 12–24 hours. Optimize base selection (e.g., Na₂CO₃ vs. K₃PO₄) to improve coupling efficiency .
Deprotection (if necessary) : Use acidic (HCl/EtOH) or basic hydrolysis (NaOH/H₂O) to convert ester intermediates to the carboxylic acid. Monitor reaction progress via TLC (silica gel, UV detection) .
- Critical Considerations : Air-sensitive conditions for palladium catalysts and stoichiometric control of boronic acid (1.2–1.5 equivalents) minimize biphenyl byproducts.
Q. How can the purity and structural integrity of this compound be validated?
- Analytical Workflow :
- HPLC-MS : Use a C18 column (ACN/0.1% formic acid gradient) to assess purity (>95%) and confirm molecular ion [M-H]⁻ at m/z 257.1 .
- NMR : Assign peaks using ¹H (δ 8.2–8.4 ppm for biphenyl protons) and ¹³C NMR (δ 170–172 ppm for carboxylic acid) .
- X-ray Crystallography : Single-crystal analysis resolves spatial conformation, particularly the dihedral angle between biphenyl rings (typically 40–50°) .
Q. What solvent systems are optimal for dissolving this compound in biological assays?
- Solubility Profile : The compound is sparingly soluble in water (<0.1 mg/mL) but dissolves in polar aprotic solvents (DMSO, DMF) or ethanol. For in vitro studies, prepare stock solutions in DMSO (10–50 mM) and dilute in PBS (final DMSO ≤0.1%) to avoid cytotoxicity .
Advanced Research Questions
Q. How does the electron-donating ethoxy group influence regioselectivity in further functionalization (e.g., electrophilic substitution)?
- Mechanistic Insight : The ethoxy group at the 3'-position activates the biphenyl system via resonance, directing electrophiles (e.g., nitration, halogenation) to the para and ortho positions relative to the ethoxy moiety. Computational studies (DFT) predict charge distribution and reactive sites .
- Experimental Validation : Perform nitration (HNO₃/H₂SO₄) and analyze regioselectivity via LC-MS or NOE NMR to confirm substitution patterns.
Q. What strategies mitigate degradation of this compound under acidic or oxidative conditions?
- Stability Studies : Accelerated degradation testing (40°C/75% RH) reveals susceptibility to esterification in acidic media. Stabilize via:
- Buffered Solutions : Use phosphate buffer (pH 7.4) for aqueous formulations.
- Antioxidants : Add 0.01% BHT to ethanolic stocks to prevent radical-mediated oxidation .
Q. How can computational modeling predict the biological activity of derivatives (e.g., SAR for enzyme inhibition)?
- In Silico Workflow :
Docking Simulations : Use AutoDock Vina to model interactions with target enzymes (e.g., COX-2). The carboxylic acid group often anchors to catalytic arginine residues.
QSAR Analysis : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to guide lead optimization .
Data Contradictions and Resolution
Q. Discrepancies in reported melting points for structurally similar biphenylcarboxylic acids—how to reconcile?
- Case Example : 3-Biphenylcarboxylic acid (CAS 716-76-7) shows a reported mp of 164–169°C , while 2-hydroxy derivatives (e.g., [1,1'-biphenyl]-3-carboxylic acid) exhibit higher mp (225–226°C) due to hydrogen bonding .
- Resolution : Verify purity via DSC and compare crystallization solvents (e.g., EtOH vs. hexane/EA mixtures), as polymorphism can alter thermal properties.
Methodological Best Practices
- Synthetic Reproducibility : Document inert atmosphere (N₂/Ar) and catalyst lot numbers, as Pd impurities can reduce coupling efficiency.
- Analytical Rigor : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to resolve overlapping signals in aromatic regions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
